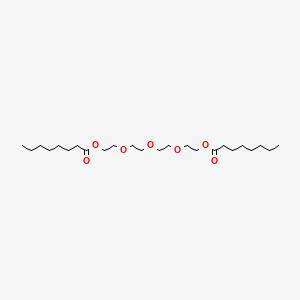
1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinium core, followed by the introduction of the ethyl group and the benzoselenazolylidene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
化学反応の分析
1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to its corresponding dihydroquinoline form.
科学的研究の応用
1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide involves its interaction with molecular targets through its quinolinium core and benzoselenazolylidene moiety. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
類似化合物との比較
Compared to other quinolinium and benzoselenazolylidene derivatives, 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide stands out due to its unique combination of functional groups. Similar compounds include:
1-Ethylquinolinium iodide: Lacks the benzoselenazolylidene moiety, resulting in different chemical properties.
3-Ethyl-3H-benzoselenazol-2-ylidene derivatives: Do not possess the quinolinium core, leading to distinct reactivity and applications.
特性
CAS番号 |
84255-09-4 |
|---|---|
分子式 |
C21H21IN2Se |
分子量 |
507.3 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C21H21N2Se.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HPPHBVFVJDGRHH-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=CC=CC=C2[Se]/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
正規SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)




